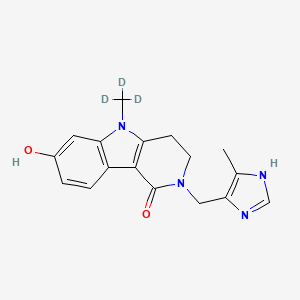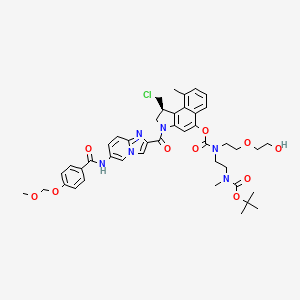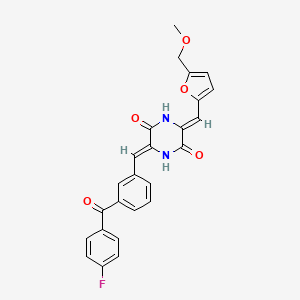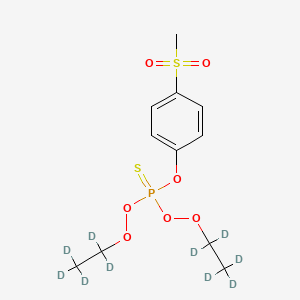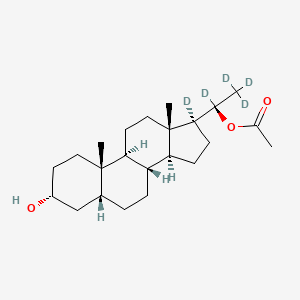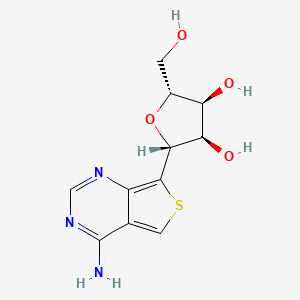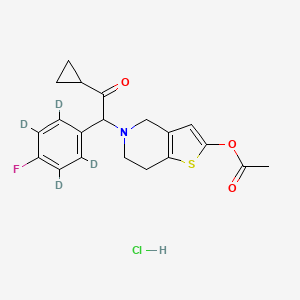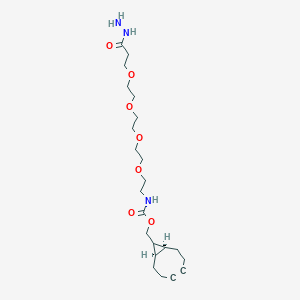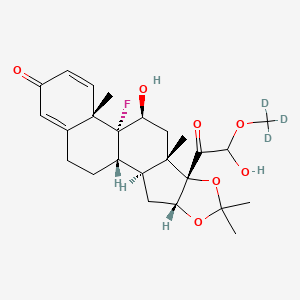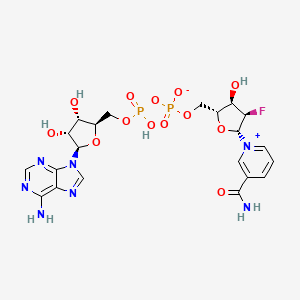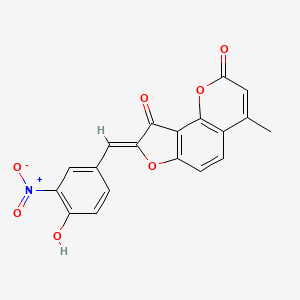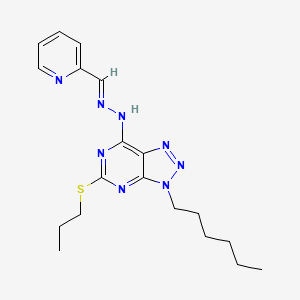
Anticancer agent 69
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 69 is a selective anticancer compound known for its potent inhibitory effects on human prostate cancer cell lines, particularly PC3 cells. This compound has shown promising results in increasing reactive oxygen species levels and down-regulating epidermal growth factor receptor, leading to the induction of apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 69 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its anticancer properties. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of the core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to ensure maximum yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification processes, including crystallization and chromatography, to meet industry standards.
化学反応の分析
Types of Reactions
Anticancer agent 69 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that contribute to its anticancer activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced or altered anticancer properties. These products are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
科学的研究の応用
Anticancer agent 69 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies exploring new synthetic routes and reaction mechanisms for anticancer agents.
Biology: Researchers utilize this compound to investigate cellular responses to oxidative stress and apoptosis.
Medicine: The compound is a candidate for developing new cancer therapies, particularly for prostate cancer.
Industry: This compound is used in the development of diagnostic tools and targeted drug delivery systems
作用機序
Anticancer agent 69 exerts its effects through several mechanisms:
Induction of Apoptosis: The compound increases reactive oxygen species levels, leading to oxidative stress and cell death.
Down-Regulation of Epidermal Growth Factor Receptor: By reducing the levels of epidermal growth factor receptor, this compound disrupts signaling pathways essential for cancer cell survival.
Activation of Apoptosis-Related Proteins: The compound stimulates the expression of pro-apoptotic proteins like Bax and P53 while inhibiting anti-apoptotic proteins such as Bcl-2
類似化合物との比較
Similar Compounds
Anthraquinones: These compounds share a similar core structure and are known for their anticancer properties.
Nitrogen-Containing Heterocycles: Compounds like pyrimidine and quinazoline exhibit similar mechanisms of action and are used in cancer treatment.
Uniqueness of Anticancer agent 69
This compound stands out due to its high selectivity for prostate cancer cells and its ability to induce apoptosis through multiple pathways. Its unique combination of functional groups and structural modifications enhances its potency and reduces the likelihood of drug resistance .
特性
分子式 |
C19H26N8S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
3-hexyl-5-propylsulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H26N8S/c1-3-5-6-9-12-27-18-16(24-26-27)17(22-19(23-18)28-13-4-2)25-21-14-15-10-7-8-11-20-15/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3,(H,22,23,25)/b21-14+ |
InChIキー |
VXGPMSOEBHCVDK-KGENOOAVSA-N |
異性体SMILES |
CCCCCCN1C2=NC(=NC(=C2N=N1)N/N=C/C3=CC=CC=N3)SCCC |
正規SMILES |
CCCCCCN1C2=NC(=NC(=C2N=N1)NN=CC3=CC=CC=N3)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


